molecular formula C11H19NO3 B152915 tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate CAS No. 168960-18-7

tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate

Cat. No. B152915
M. Wt: 213.27 g/mol
InChI Key: MVIWPMBRXBNBDX-BDAKNGLRSA-N
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Description

The compound tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate is a versatile intermediate in organic synthesis. It is related to various research efforts aimed at creating enantiopure compounds, which are crucial for the development of pharmaceuticals and other biologically active molecules. The compound's structure features a cyclopentene ring, a tert-butyl carbamate group, and a hydroxymethyl group, which are common motifs in medicinal chemistry and synthetic organic chemistry .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step processes that include protection and deprotection strategies, as well as the formation of key functional groups. For instance, the synthesis of related compounds has been achieved through kinetic resolution, which is a method to separate enantiomers based on their different reaction rates with a chiral reagent . Another approach involves the use of tert-butyl N-hydroxycarbamate in reactions with aldehydes to form tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can act as N-(Boc) nitrone equivalents in further reactions . Additionally, the synthesis of tert-butyl carbamate derivatives from L-Serine has been reported, demonstrating the utility of amino acids as starting materials for complex organic molecules .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a cyclopentene ring, which can be functionalized at various positions to introduce different substituents. The stereochemistry of these compounds is often crucial, as it can significantly affect their biological activity. X-ray crystallography has been used to confirm the relative substitution pattern of the cyclopentane ring in such intermediates, which is essential for the enantioselective synthesis of target molecules .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can undergo π-cyclizations catalyzed by silver salts, leading to the formation of different ring sizes and structures such as hydroxypyrones or pulvinones . Directed hydrogenation has been employed to yield single diastereomers of tert-butoxycarbonylamino cyclopentanecarboxylic acid methyl esters, showcasing the influence of directing groups on chemical selectivity . Furthermore, iodolactamization has been used as a key step in the enantioselective synthesis of tert-butoxycarbonylamino cyclohexylcarbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties include solubility, boiling and melting points, and reactivity, which are important for their application in synthesis. The tert-butyl group is commonly used as a protecting group due to its steric bulk and ease of removal under acidic conditions. The hydroxymethyl group provides a site for further functionalization, and the cyclopentene ring offers a rigid scaffold that can influence the overall conformation of the molecule 10.

Scientific Research Applications

Enantioselective Synthesis

The compound tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its synthesis and crystal structure have been studied to understand its role in the creation of these analogues, which are significant for their potential applications in medical research and drug development (Ober et al., 2004).

Chiral Resolution and HPLC Method Development

Research has been conducted on the resolution of racemic compounds related to tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate, using chiral stationary phases for preparative purposes. This work is essential for the separation of enantiomers and the development of chiral HPLC methods for estimating key intermediates in the synthesis of pharmaceuticals, such as Abacavir Sulphate (Gangrade et al., 2014).

Advanced Intermediate Synthesis

Efficient synthetic routes have been established for producing various intermediates related to tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate. These intermediates are foundational in the synthesis of complex molecules, demonstrating the compound's versatility in organic synthesis and its importance in developing new chemical entities (Campbell et al., 2009).

Methodological Innovations in Synthesis

Innovative synthetic approaches have been explored for tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate and its derivatives, showcasing advancements in methodological strategies. These include novel catalytic processes and reaction conditions that enhance efficiency and selectivity, contributing to the broader field of synthetic organic chemistry (Conway & Evans, 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with it are P261, P305, P351, and P338 .

Future Directions

The compound is used in the synthesis of (1R,4S)-4-Aminocyclopent-2-en-yl methanol HCl, an undesired isomer of key starting material in the synthesis of abacavir sulphate . This suggests that it may have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

tert-butyl N-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIWPMBRXBNBDX-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate

CAS RN

168960-18-7
Record name 1R-CIS)-(4-(HYDROXYMETHYL)-2-CYCLOPENTEN-1-YL)CARBAMIC ACID,1,1-DIMETHYLETHYL ESTER
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